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Compound of Interest

Compound Name: PD173074

Cat. No.: B1679126 Get Quote

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract
PD173074 is a potent and selective, ATP-competitive small molecule inhibitor of Fibroblast

Growth Factor Receptors (FGFRs). Primarily targeting FGFR1 and FGFR3, it also

demonstrates inhibitory activity against Vascular Endothelial Growth Factor Receptor 2

(VEGFR2). This pyrido[2,3-d]pyrimidine compound has been instrumental in elucidating the

role of FGFR signaling in various cellular processes, including proliferation, differentiation, and

angiogenesis. Its selectivity and potent activity have made it a valuable tool in cancer research

and studies of developmental biology. This document provides a comprehensive technical

overview of PD173074, including its mechanism of action, key quantitative data, experimental

protocols, and relevant signaling pathways.
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Property Value

Chemical Name

N-[2-[[4-(Diethylamino)butyl]amino]-6-(3,5-

dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-N'-

(1,1-dimethylethyl)urea

Molecular Formula C₂₈H₄₁N₇O₃

Molecular Weight 523.67 g/mol [1][2][3]

CAS Number 219580-11-7[1][2][3]

Appearance Yellow solid[3]

Solubility
Soluble in DMSO (100 mg/mL) and ethanol

(52.37 mg/mL)[1][3]

Primary Targets and Mechanism of Action
PD173074 functions as an ATP-competitive inhibitor, binding to the kinase domain of its target

receptors and preventing the transfer of a phosphate group from ATP to tyrosine residues. This

action blocks the autophosphorylation and subsequent activation of the receptor, thereby

inhibiting downstream signaling cascades.

The primary targets of PD173074 are Fibroblast Growth Factor Receptor 1 (FGFR1) and

Fibroblast Growth Factor Receptor 3 (FGFR3).[1][2] It also exhibits inhibitory activity against

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), though with a lower potency

compared to its effects on FGFR1.[1][4][5] The selectivity of PD173074 is a key feature, with

significantly higher potency for FGFR1 compared to other tyrosine kinases such as Platelet-

Derived Growth Factor Receptor (PDGFR) and c-Src.[4][5]

Quantitative Data: In Vitro Potency
The inhibitory activity of PD173074 has been quantified through various in vitro assays, with

IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibitory constant) values providing a

measure of its potency.
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Target Assay Type IC₅₀ (nM) Kᵢ (nM)

FGFR1 Cell-free assay ~25[4][5] ~40[4]

Autophosphorylation 1-5[4][5]

FGFR3 Cell-free assay 5

Autophosphorylation ~5[4]

VEGFR2 Cell-free assay 100-200[4][5]

Autophosphorylation 100-200[4]

PDGFR Cell-free assay 17,600[1]

c-Src Cell-free assay 19,800[1]

EGFR Cell-free assay >50,000[1]

InsR Cell-free assay >50,000[1]

MEK Cell-free assay >50,000[1]

PKC Cell-free assay >50,000[1]

Signaling Pathway Inhibition
PD173074 effectively blocks the signaling cascades initiated by FGF binding to its receptor. A

primary downstream pathway affected is the Ras-MAPK (Mitogen-Activated Protein Kinase)

pathway, which is crucial for cell proliferation and survival. By inhibiting FGFR

autophosphorylation, PD173074 prevents the recruitment and activation of downstream

signaling proteins, leading to a reduction in MAPK activation.[5][6]
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Figure 1: Simplified FGFR signaling pathway and the inhibitory action of PD173074.

Experimental Protocols
In Vitro Kinase Assay for IC₅₀ Determination
This protocol outlines a general procedure for determining the IC₅₀ of PD173074 against a

target kinase, such as FGFR1.
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Figure 2: General workflow for an in vitro kinase assay to determine IC₅₀.
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Methodology:

Reagent Preparation: Prepare a reaction buffer containing the purified kinase (e.g.,

recombinant FGFR1), a suitable substrate (e.g., a synthetic peptide or protein), and a range

of concentrations of PD173074 dissolved in DMSO.

Incubation: Pre-incubate the kinase and substrate with the various concentrations of

PD173074 for a defined period (e.g., 10-15 minutes) at room temperature to allow for

inhibitor binding.

Reaction Initiation: Initiate the kinase reaction by adding ATP, typically spiked with a

radioactive isotope like ³²P-ATP, to the mixture. Allow the reaction to proceed for a specific

time (e.g., 10-30 minutes) at an optimal temperature (e.g., 30°C).

Reaction Termination: Stop the reaction by adding a solution such as trichloroacetic acid

(TCA) to precipitate the proteins and substrate.

Substrate Capture: Spot the reaction mixture onto filter paper or a membrane that binds the

substrate.

Washing: Wash the filters extensively to remove any unincorporated radiolabeled ATP.

Quantification: Measure the amount of radioactivity incorporated into the substrate using a

scintillation counter.

Data Analysis: Calculate the percentage of kinase inhibition for each PD173074
concentration relative to a control (no inhibitor). Plot the percentage of inhibition against the

logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to

determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)
This protocol describes how to assess the effect of PD173074 on the proliferation of cancer cell

lines.

Methodology:
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow

them to adhere overnight.

Treatment: Treat the cells with a range of concentrations of PD173074. Include a vehicle

control (DMSO) and a positive control for cell death if desired.

Incubation: Incubate the cells for a specified period, typically 24 to 72 hours, under standard

cell culture conditions.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours. During this time, viable cells with active

mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm

using a microplate reader.

Data Analysis: Normalize the absorbance values to the vehicle control to determine the

percentage of cell viability. Plot cell viability against PD173074 concentration to determine

the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Applications
In animal models, PD173074 has been shown to effectively inhibit angiogenesis induced by

both FGF and VEGF.[1][4] Administration of PD173074 has been demonstrated to block the in

vivo growth of tumor xenografts, such as those derived from mutant FGFR3-transfected NIH

3T3 cells and small cell lung cancer cell lines.[1][4][7] These studies highlight the potential of

targeting the FGFR pathway in cancer therapy.

Conclusion
PD173074 is a well-characterized and highly selective inhibitor of FGFR1 and FGFR3, with

secondary activity against VEGFR2. Its potent, ATP-competitive mechanism of action makes it

an invaluable research tool for investigating the roles of FGFR signaling in health and disease.

The quantitative data and experimental protocols provided in this guide offer a comprehensive
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resource for researchers and drug development professionals working with this important

compound. The ability of PD173074 to inhibit cell proliferation, induce apoptosis, and block

angiogenesis underscores the therapeutic potential of targeting the FGFR pathway in various

cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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